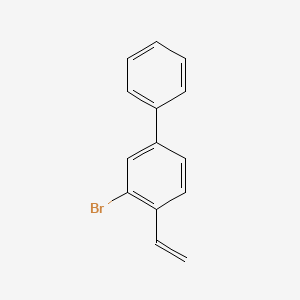

3-Bromo-4-vinyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11Br |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

2-bromo-1-ethenyl-4-phenylbenzene |

InChI |

InChI=1S/C14H11Br/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h2-10H,1H2 |

InChI Key |

NMHZWDVWMABJRB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=C(C=C1)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Vinyl 1,1 Biphenyl

Cross-Coupling Approaches to Biphenyl (B1667301) Core Formation

Suzuki-Miyaura Cross-Coupling for Biphenyl Construction

Ligand Design and Their Influence on Reaction Efficiency

The efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is profoundly influenced by the choice of ligand coordinated to the palladium center. The ligand's role is to stabilize the palladium catalyst, facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and influence the reaction's selectivity and rate. acs.orglibretexts.org

For the synthesis of a substituted biphenyl like 3-Bromo-4-vinyl-1,1'-biphenyl, which could be hypothetically formed via the Suzuki coupling of a suitably substituted aryl halide and an arylboronic acid, the ligand's steric and electronic properties are critical. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the rate of oxidative addition of the aryl halide to the Pd(0) center and to promote the final reductive elimination step. uwindsor.ca

A variety of phosphine-based ligands have been developed and are commonly used in Suzuki-Miyaura couplings. These can be broadly categorized as monodentate and bidentate ligands.

Monodentate Ligands: Triphenylphosphine (B44618) (PPh₃) is a classic and widely used ligand in Suzuki couplings. acs.org However, for more challenging substrates, such as sterically hindered or electron-deficient aryl halides, more sophisticated ligands are often necessary. Bulky, electron-rich monodentate phosphines like tri(tert-butyl)phosphine (P(t-Bu)₃) and tri(o-tolyl)phosphine (P(o-tol)₃) have shown high efficacy. mdpi.com Another important class is the biaryl phosphine ligands, such as SPhos and XPhos, which have demonstrated broad applicability and high catalytic activity, even with unreactive aryl chlorides. uwindsor.caharvard.edu

Bidentate Ligands: Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), form stable chelate complexes with palladium, which can prevent catalyst deactivation and improve reaction outcomes. organic-chemistry.org The choice between monodentate and bidentate ligands can significantly impact the reaction's success, depending on the specific substrates and conditions.

The following table summarizes the characteristics and applications of common phosphine ligands relevant to Suzuki-Miyaura cross-coupling reactions.

| Ligand Type | Example Ligand | Key Characteristics | Typical Applications |

| Monodentate | Triphenylphosphine (PPh₃) | Readily available, moderate activity. | General Suzuki couplings. acs.org |

| Monodentate | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Bulky, electron-rich, highly active. | Coupling of sterically hindered substrates and aryl chlorides. |

| Monodentate | SPhos, XPhos | Bulky biaryl phosphines, high activity, and stability. | Broad substrate scope, including challenging couplings. uwindsor.caharvard.edu |

| Bidentate | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Forms stable chelate complexes, good for difficult couplings. | Cross-coupling of various aryl halides. organic-chemistry.org |

Solvent Effects and Reaction Conditions

The choice of solvent is a critical parameter in palladium-catalyzed cross-coupling reactions, as it can influence catalyst stability, reagent solubility, and reaction rates. sciforum.netorgsyn.org A variety of solvents, ranging from nonpolar hydrocarbons to polar aprotic and protic solvents, as well as aqueous mixtures, have been successfully employed in Suzuki-Miyaura couplings.

The solvent system can affect the different steps of the catalytic cycle. For instance, polar solvents can stabilize charged intermediates, potentially accelerating the reaction. The solubility of the base, which is crucial for the activation of the organoboron reagent, is also highly dependent on the solvent. dalalinstitute.com

Commonly used solvents in Suzuki-Miyaura reactions include:

Aprotic Solvents: Toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are frequently used. orgsyn.orgrsc.org Toluene is a common choice for its ability to dissolve many organic substrates and for its relatively high boiling point, which allows for reactions to be run at elevated temperatures. THF and dioxane are also widely used, often in combination with water. sciforum.net

Protic Solvents: Alcohols, such as ethanol (B145695) and methanol, have been shown to be effective solvents, sometimes leading to enhanced reaction rates. dalalinstitute.com The use of water as a solvent or co-solvent is a key advantage of the Suzuki coupling, making the process more environmentally friendly and allowing for the use of water-soluble bases and reagents. orgsyn.org Biphasic systems, such as toluene/water or THF/water, are very common. organic-chemistry.org

The reaction conditions, including temperature and the choice of base, are also crucial. The temperature is typically elevated to facilitate the reaction, often to the reflux temperature of the solvent. The base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). orgsyn.org The strength and solubility of the base can significantly impact the reaction outcome. dalalinstitute.com

The following table provides examples of solvent and base combinations used in Suzuki-Miyaura couplings.

| Solvent System | Base | Typical Substrates | Reference |

| Toluene/Water | Na₂CO₃ | Aryl bromides and phenylboronic acid. | organic-chemistry.org |

| Ethanol (95%) | K₂CO₃ | Aryl bromides and phenylboronic acid. | chemspider.com |

| Methanol/Water | NaOH | Bromobenzene and phenylboronic acid. | dalalinstitute.com |

| Dioxane | K₃PO₄ | Aryl chlorides and arylboronic acids. | wikipedia.org |

Other Palladium-Catalyzed Cross-Coupling Variants (e.g., Negishi, Stille)

While the Suzuki-Miyaura coupling is a powerful tool, other palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, offer alternative routes for the formation of the biphenyl core of this compound. These reactions utilize different organometallic reagents and can sometimes offer advantages in terms of reactivity and functional group tolerance. libretexts.org

Application of Organozinc Reagents in Biphenyl Synthesis

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. researchgate.netlibretexts.org Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for less reactive substrates or for reactions conducted at lower temperatures. libretexts.org

For the synthesis of a biphenyl derivative, an arylzinc reagent would be coupled with an aryl halide. The preparation of arylzinc reagents can be achieved from the corresponding aryl halide or through transmetalation from other organometallic species. libretexts.org The Negishi coupling is known for its high functional group tolerance, although the organozinc reagents are sensitive to air and moisture, requiring anhydrous reaction conditions. researchgate.net

The catalytic cycle of the Negishi coupling is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation (from zinc to palladium), and reductive elimination. researchgate.net The choice of catalyst and ligands is also crucial for the success of the reaction, with palladium complexes bearing phosphine ligands being commonly employed. libretexts.org

A hypothetical Negishi coupling for the synthesis of the biphenyl core could involve the reaction of a bromo-vinyl-phenylzinc halide with a bromo-benzene derivative, or vice-versa.

Exploration of Organotin Reagents and Their Reactivity Profiles

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide or triflate. orgsyn.orgmasterorganicchemistry.com Organostannanes are stable to air and moisture and are compatible with a wide range of functional groups, making the Stille reaction a versatile synthetic tool. masterorganicchemistry.com

In the context of synthesizing this compound, a Stille coupling could involve the reaction of an arylstannane with a bromo-vinyl-aryl halide or a vinylstannane with a bromo-aryl halide. The reactivity of the organotin reagent is influenced by the organic groups attached to the tin atom, with vinyl, alkynyl, and aryl groups transferring more readily than alkyl groups. masterorganicchemistry.com

A significant advantage of the Stille reaction is its ability to proceed under neutral or mild reaction conditions. organic-chemistry.org However, a major drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. orgsyn.org

The catalytic cycle for the Stille reaction follows the general cross-coupling pathway. masterorganicchemistry.com Additives such as copper(I) salts can accelerate the transmetalation step and improve reaction efficiency. sciforum.net

The table below compares the key features of the Suzuki, Negishi, and Stille cross-coupling reactions for biphenyl synthesis.

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron (Boronic acids, esters) | Low toxicity, air and moisture stable reagents, environmentally benign byproducts. orgsyn.org | Requires a base for activation. |

| Negishi | Organozinc | High reactivity, good for less reactive substrates. researchgate.netlibretexts.org | Air and moisture sensitive reagents, requires anhydrous conditions. researchgate.net |

| Stille | Organotin (Stannanes) | High functional group tolerance, stable reagents, neutral reaction conditions. masterorganicchemistry.com | Toxic reagents and byproducts, difficult purification. orgsyn.org |

Vinyl Group Installation Methodologies

The introduction of the vinyl group is a key transformation in the synthesis of this compound. This can be achieved either by using a vinyl-containing building block in a cross-coupling reaction or by forming the vinyl group on a pre-existing biphenyl scaffold. The Wittig and Horner-Wadsworth-Emmons reactions are classic and reliable methods for the latter approach.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for the synthesis of alkenes from carbonyl compounds. In the context of synthesizing this compound, these reactions would typically involve the reaction of an appropriate phosphorus reagent with a 3-bromo-1,1'-biphenyl-4-carbaldehyde precursor.

The Wittig Reaction: The Wittig reaction employs a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. chemspider.com The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. For the synthesis of a terminal alkene like the vinyl group in the target molecule, methyltriphenylphosphonium (B96628) bromide would be the precursor to the required ylide.

The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine oxide byproduct. A significant advantage of the Wittig reaction is the unambiguous placement of the carbon-carbon double bond. However, the stereoselectivity can be an issue for substituted alkenes, and the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. These carbanions are generated by treating a phosphonate ester with a base. For the introduction of a vinyl group, a methylphosphonate (B1257008) ester would be used.

A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, which simplifies the purification of the product. Furthermore, the HWE reaction often provides excellent stereoselectivity, typically favoring the formation of the (E)-alkene with stabilized phosphonates. For the synthesis of a terminal vinyl group, this stereoselectivity is not a concern. The HWE reaction is also effective with a broader range of aldehydes and ketones, including those that may be unreactive in the Wittig reaction. organic-chemistry.org

A plausible synthetic sequence would involve the formylation of a 3-bromo-1,1'-biphenyl precursor to give 3-bromo-1,1'-biphenyl-4-carbaldehyde, followed by either a Wittig or HWE reaction to install the vinyl group. A one-pot Suzuki cross-coupling followed by a Wittig olefination has also been reported for the synthesis of related biphenyl acrylates, suggesting a potentially efficient strategy. dalalinstitute.com

Heck Reaction and Related Olefinations for Vinyl Functionalization

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, providing a powerful method for the vinylation of aryl halides. organic-chemistry.orgfrontiersin.org This palladium-catalyzed cross-coupling reaction joins an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org For the synthesis of this compound, a plausible Heck reaction pathway would involve the coupling of a di-halogenated biphenyl precursor, such as 3-bromo-4-iodo-1,1'-biphenyl, with a suitable vinylating agent. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective reaction at the 4-position.

Alternatively, vinyl arenes can be synthesized via the Heck reaction by coupling aryl halides with vinyl sources like vinylboronic acids or vinylsiloxanes. nih.govorgsyn.org The reaction of an aryl bromide with 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (D4V), for instance, has been demonstrated as an effective method for vinylation. orgsyn.org A visible light-induced, palladium-catalyzed Heck reaction at room temperature has also been developed for coupling α-heteroatom substituted alkyl halides with vinyl arenes, highlighting the ongoing innovation in this field. nih.gov

Key components of the Heck reaction include a palladium catalyst, a phosphine ligand, a base, and a solvent. The choice of these components can significantly influence the reaction's efficiency and yield.

Table 1: Representative Heck Reaction Conditions for Vinylation of Aryl Halides

| Catalyst / Ligand | Base | Solvent | Temperature | Reactants | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 °C | 2-Bromo-3-arylaminomethylindole | 62-76% | acs.org |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Benzene | Room Temp (Visible Light) | α-Functionalized Alkyl Halides & Vinyl Arenes | Good Yields | nih.gov |

| PdBr₂ / 2-(di-tert-butylphosphino)biphenyl | TBAF·3H₂O | THF | 50 °C | 3-Bromoquinoline & D4V | 88% | orgsyn.org |

| Pd(L-proline)₂ | - | Water | Microwave | Aryl Halides & Activated Alkenes | Excellent Yields | organic-chemistry.org |

This table presents a summary of various Heck reaction conditions reported for the synthesis of vinylated aromatic compounds, which are analogous to the synthesis of this compound.

Elimination Reactions for Vinyl Group Generation

An alternative strategy for introducing the vinyl group onto the 4-position of the 3-bromo-1,1'-biphenyl core is through an elimination reaction. wikipedia.org This approach typically involves a two-step sequence: first, the installation of a suitable precursor group, such as a 1-hydroxyethyl or 1-haloethyl group, at the target position, followed by the elimination of a small molecule (e.g., water or hydrogen halide) to form the carbon-carbon double bond. masterorganicchemistry.com

For instance, a Friedel-Crafts acylation of 3-bromo-1,1'-biphenyl with acetyl chloride would yield 4'-acetyl-3-bromo-1,1'-biphenyl. This ketone can then be reduced to a secondary alcohol, 1-(3'-bromo-[1,1'-biphenyl]-4'-yl)ethan-1-ol, using a reducing agent like sodium borohydride. Subsequent acid-catalyzed dehydration of this alcohol would generate the desired this compound.

Alternatively, a 1-bromoethyl group can serve as the precursor. This can be installed via benzylic bromination of a 3-bromo-4-ethyl-1,1'-biphenyl precursor. Treatment of the resulting 4'-(1-bromoethyl)-3-bromo-1,1'-biphenyl with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), would induce an E2 elimination reaction to furnish the vinyl group. ksu.edu.sa The E2 mechanism is a single-step process where the base abstracts a proton from the carbon adjacent to the leaving group, leading to the concerted formation of the double bond and departure of the leaving group. wikipedia.org The choice of base and reaction conditions is crucial to favor elimination over competing substitution reactions and to control the regioselectivity of the double bond formation according to Zaitsev's rule, which predicts the more substituted alkene as the major product. libretexts.org

Table 2: General Elimination Reaction Pathways for Alkene Synthesis

| Mechanism | Substrate | Reagent | Key Features |

|---|---|---|---|

| E1 | Secondary or Tertiary Alkyl Halide/Alcohol | Weak Base / Heat (for alcohol dehydration) | Two-step process via a carbocation intermediate. wikipedia.org |

| E2 | Primary or Secondary Alkyl Halide | Strong, non-nucleophilic Base (e.g., KOtBu) | Single-step, concerted reaction. wikipedia.org Requires anti-periplanar geometry of H and leaving group. |

| Dehydration | Alcohol | Strong Acid (e.g., H₂SO₄) and Heat | Elimination of a water molecule to form an alkene. |

This table outlines common elimination reaction mechanisms that can be adapted to generate the vinyl moiety in this compound from a suitable precursor.

Purification and Isolation Methodologies in Complex Organic Synthesis

The successful synthesis of a target molecule like this compound is critically dependent on the effective purification and isolation of the product from reaction mixtures. These mixtures often contain unreacted starting materials, catalysts, byproducts, and solvents, necessitating robust separation techniques.

Column Chromatography: This is one of the most powerful and widely used purification techniques in organic synthesis. google.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent system (eluent) of appropriate polarity is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds generally elute faster, while more polar compounds are retained longer. For a moderately polar compound like this compound, a common eluent system would be a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. orgsyn.org

Recrystallization: This technique is used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form, while impurities remain dissolved in the mother liquor. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. orgsyn.org A mixed solvent system, such as ethyl acetate-hexane, can also be employed to achieve the desired solubility profile. orgsyn.org

Distillation: For liquid products or to remove volatile impurities from a solid product, distillation is employed. Short-path distillation techniques, such as Kugelrohr distillation, are particularly useful for purifying small quantities of high-boiling point compounds under reduced pressure, which minimizes thermal decomposition. orgsyn.org

Filtration and Extraction: Following a reaction, initial workup often involves liquid-liquid extraction to separate the organic product from aqueous solutions containing inorganic salts or acids/bases. The organic layers are then combined, dried over an anhydrous drying agent like sodium sulfate, and filtered to remove the solid desiccant before the solvent is removed under reduced pressure (rotary evaporation). orgsyn.org

Table 3: Common Purification Techniques in Organic Synthesis

| Technique | Principle of Separation | Typical Application | Example from Literature |

|---|---|---|---|

| Column Chromatography | Differential adsorption on a stationary phase | Separation of components in a mixture with varying polarities | Purification of biphenyl compounds using a silica gel column. google.com |

| Recrystallization | Difference in solubility at different temperatures | Purification of crude solid products | Recrystallization of a biphenyl aldehyde from 2-propanol or ethyl acetate-hexane. orgsyn.org |

| Distillation (Kugelrohr) | Difference in boiling points | Removal of volatile impurities from a high-boiling point product | Removal of anisole (B1667542) from a crude biphenyl product at 105°C and 0.05 mm Hg. orgsyn.org |

Reactivity and Derivatization Studies of 3 Bromo 4 Vinyl 1,1 Biphenyl

Transformations at the Bromo Moiety

The carbon-bromine bond in 3-Bromo-4-vinyl-1,1'-biphenyl is a prime target for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Further Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formations)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds. libretexts.org It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of this compound, the bromo substituent serves as the electrophilic partner. Reaction with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base leads to the formation of more complex poly-aryl systems. The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields. rsc.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling with sterically hindered or electronically deactivated substrates. nih.gov

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/H2O | 4-Vinyl-1,1':2',1''-terphenyl | ~85 |

| 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | 1,4-Dioxane | 4'-Methoxy-4-vinyl-1,1':2',1''-terphenyl | ~90 |

| Naphthylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 4-Vinyl-2-(naphthalen-1-yl)-1,1'-biphenyl | ~80 |

| Cyclopropylboronic acid | Pd(OAc)2 | PCy3 | K3PO4 | Toluene | 2-Cyclopropyl-4-vinyl-1,1'-biphenyl | ~75 |

This table presents hypothetical data for illustrative purposes, based on typical Suzuki-Miyaura coupling reactions.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org

For this compound, the bromo group readily participates in Sonogashira coupling. Reacting it with various terminal alkynes under standard Sonogashira conditions provides access to a range of alkynyl-substituted biphenyls. These products are valuable intermediates for the synthesis of more complex conjugated systems, which have applications in materials science. washington.edu

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 2-(Phenylethynyl)-4-vinyl-1,1'-biphenyl | ~92 |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Piperidine | DMF | 2-((Trimethylsilyl)ethynyl)-4-vinyl-1,1'-biphenyl | ~88 |

| 1-Hexyne | PdCl2(dppf) | CuI | DIPA | Toluene | 2-(Hex-1-yn-1-yl)-4-vinyl-1,1'-biphenyl | ~85 |

| Propargyl alcohol | Pd(OAc)2 | CuI | i-Pr2NH | Acetonitrile | 3-(4'-Vinyl-[1,1'-biphenyl]-2-yl)prop-2-yn-1-ol | ~78 |

This table presents hypothetical data for illustrative purposes, based on typical Sonogashira coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction allows for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org The development of specialized phosphine ligands has greatly expanded the scope and efficiency of this transformation. acs.org

The bromo group of this compound can be effectively converted to an amino group through the Buchwald-Hartwig amination. This reaction provides a direct route to various N-aryl biphenyl (B1667301) derivatives. By selecting different primary or secondary amines, a wide array of substituted anilines can be synthesized, which are important structural motifs in pharmaceuticals and functional materials.

| Amine | Pd Precatalyst | Ligand | Base | Solvent | Product | Yield (%) |

| Morpholine | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 4-(4'-Vinyl-[1,1'-biphenyl]-2-yl)morpholine | ~95 |

| Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | 1,4-Dioxane | N-Phenyl-4'-vinyl-[1,1'-biphenyl]-2-amine | ~80 |

| Piperidine | [Pd(allyl)Cl]2 | t-BuBrettPhos | K3PO4 | THF | 1-(4'-Vinyl-[1,1'-biphenyl]-2-yl)piperidine | ~89 |

| Di-tert-butylamine | Pd(OAc)2 | RuPhos | LiHMDS | DME | N,N-Di-tert-butyl-4'-vinyl-[1,1'-biphenyl]-2-amine | ~75 |

This table presents hypothetical data for illustrative purposes, based on typical Buchwald-Hartwig amination reactions.

The Ullmann condensation or Ullmann-type coupling is a classic copper-catalyzed reaction used to form carbon-oxygen bonds, typically for the synthesis of diaryl ethers. organic-chemistry.org The reaction involves the coupling of an aryl halide with an alcohol or a phenol. organic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern variations with ligands allow the reaction to proceed under milder conditions. wikipedia.org

The bromo group in this compound can undergo Ullmann-type coupling with various phenols or alcohols to yield the corresponding diaryl or alkyl aryl ethers. This reaction is a valuable tool for introducing ether linkages into the biphenyl scaffold, leading to compounds with potential applications in various fields of chemistry.

| Phenol/Alcohol | Cu Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| Phenol | CuI | 1,10-Phenanthroline | K2CO3 | DMF | 2-Phenoxy-4-vinyl-1,1'-biphenyl | ~70 |

| 4-Methoxyphenol | Cu2O | N,N-Dimethylglycine | Cs2CO3 | Dioxane | 2-(4-Methoxyphenoxy)-4-vinyl-1,1'-biphenyl | ~78 |

| Methanol | CuI | None | NaOMe | NMP | 2-Methoxy-4-vinyl-1,1'-biphenyl | ~65 |

| Benzyl alcohol | Cu(acac)2 | 2,2,6,6-Tetramethyl-3,5-heptanedione | K3PO4 | Toluene | 2-(Benzyloxy)-4-vinyl-1,1'-biphenyl | ~72 |

This table presents hypothetical data for illustrative purposes, based on typical Ullmann-type coupling reactions.

Buchwald-Hartwig Amination for N-Arylation

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the intermediate Meisenheimer complex, which is a key step in the reaction mechanism. libretexts.org

In the case of this compound, the bromo group is the leaving group. However, the molecule lacks strong electron-withdrawing groups ortho or para to the bromine atom. The vinyl group is generally considered to be weakly electron-withdrawing or even slightly electron-donating through resonance, and the phenyl group's electronic effect is also not strongly withdrawing at that position. Consequently, direct SNAr reactions on this compound with common nucleophiles are expected to be challenging and likely require harsh reaction conditions, if they proceed at all. The reaction is not a favored pathway for the derivatization of this specific compound under standard laboratory conditions. libretexts.org

Organometallic Reagent Formation (e.g., Grignard, Organolithium)

The presence of a bromine atom on the biphenyl scaffold allows for the formation of highly reactive organometallic species, which are powerful tools for creating new carbon-carbon bonds.

Grignard Reagents: The reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields a Grignard reagent (RMgX). mnstate.edulibretexts.org These reagents are highly nucleophilic and basic. mnstate.eduleah4sci.com The carbon-magnesium bond is polarized, creating a partial negative charge on the carbon atom, which enables it to attack electrophilic centers. libretexts.org For this compound, the corresponding Grignard reagent, (4-vinyl-[1,1'-biphenyl]-3-yl)magnesium bromide, can be prepared, serving as a potent nucleophile in various coupling reactions. libretexts.orgrsc.org The formation of Grignard reagents requires anhydrous conditions as they react readily with protic solvents like water. mnstate.edulibretexts.org

Organolithium Reagents: Similarly, organolithium reagents (RLi) can be generated by reacting an alkyl or aryl halide with lithium metal. libretexts.orgrug.nl These reagents are also strong nucleophiles and bases, often more reactive than their Grignard counterparts. libretexts.org The reaction of this compound with lithium metal would yield (4-vinyl-[1,1'-biphenyl]-3-yl)lithium. This reagent can then be used in a variety of synthetic transformations, including reactions with carbonyl compounds to form alcohols. libretexts.org The preparation of organolithium reagents also necessitates anhydrous conditions. libretexts.orgrug.nl

The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent, such as a Grignard or organolithium reagent, with a boric ester. rsc.org This highlights a key application of the organometallic derivatives of this compound in the synthesis of valuable boronic acid derivatives for Suzuki-Miyaura coupling reactions. rsc.org

Reactions of the Vinyl Moiety

The vinyl group of this compound offers a rich platform for a diverse range of addition and cycloaddition reactions.

Diels-Alder and Other Cycloaddition Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. libretexts.orgresearchgate.net In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). sinica.edu.tw The vinyl group in this compound can act as a dienophile, particularly when the biphenyl ring is substituted with electron-withdrawing groups, or when reacting with electron-rich dienes in what is known as an inverse-electron-demand Diels-Alder reaction. sinica.edu.tw The stereospecificity of the Diels-Alder reaction is a key feature, where the stereochemistry of the dienophile is retained in the product. libretexts.org

Recent research has shown that strained biphenyl derivatives can undergo intramolecular Diels-Alder reactions, where the biphenyl system itself acts as the diene. acs.org While this is less common for unstrained biphenyls, it highlights the potential for cycloaddition reactivity within the biphenyl core under specific conditions. acs.org

[2+2] cycloaddition reactions, often photochemically induced, can lead to the formation of four-membered rings. researchgate.net The vinyl group of this compound could potentially participate in such reactions.

Hydrogenation and Halogenation of the Alkene

Hydrogenation: The vinyl group can be readily reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel in the presence of hydrogen gas. This transformation would convert this compound to 3-bromo-4-ethyl-1,1'-biphenyl.

Halogenation: The vinyl group can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂). This reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihaloalkane. For instance, reaction with bromine would yield 3-bromo-4-(1,2-dibromoethyl)-1,1'-biphenyl.

Epoxidation and Dihydroxylation Methodologies

Epoxidation: The vinyl group can be converted to an epoxide (an oxirane ring) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide. libretexts.org The resulting epoxide, 2-(3-bromo-[1,1'-biphenyl]-4-yl)oxirane, is a valuable intermediate that can undergo ring-opening reactions to introduce various functionalities. The epoxidation of similar vinyl-substituted biphenyl compounds has been reported. acs.org

Dihydroxylation: The vinyl group can be dihydroxylated to form a vicinal diol (a glycol). This can be achieved through two main stereochemical pathways:

Syn-dihydroxylation: This method results in the addition of two hydroxyl groups to the same side of the double bond. Reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, alkaline potassium permanganate (B83412) (KMnO₄) are commonly used for this transformation. libretexts.org

Anti-dihydroxylation: This pathway adds the hydroxyl groups to opposite sides of the double bond. It is typically achieved by first forming an epoxide, followed by acid-catalyzed ring-opening with water. libretexts.org

Chemoselective Transformations: Differentiating Reactivity of Bromo and Vinyl Groups

A key challenge and opportunity in the chemistry of this compound lies in the selective reaction of one functional group in the presence of the other.

Selective Reactions at the Vinyl Group in Presence of Bromine

The distinct reactivity of the vinyl group and the aryl bromide allows for selective transformations. The vinyl group, being an electron-rich π-system, is susceptible to electrophilic attack and oxidation, while the C-Br bond is more prone to participate in organometallic reactions and transition-metal-catalyzed cross-coupling reactions.

For instance, reactions such as epoxidation with m-CPBA, dihydroxylation with OsO₄, or Diels-Alder reactions can be performed selectively at the vinyl group without affecting the bromo substituent under appropriate conditions. This selectivity allows for the modification of the vinyl moiety while preserving the bromine atom for subsequent transformations, such as Suzuki-Miyaura or other cross-coupling reactions. The ability to perform selective functionalization of the C-Br bond has been demonstrated in similar systems. acs.org This hierarchical reactivity makes this compound a highly valuable and versatile building block in the synthesis of complex organic molecules.

Mechanistic Investigations of Reactions Involving 3 Bromo 4 Vinyl 1,1 Biphenyl

Elucidation of Catalytic Cycle Pathways in Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are fundamental for forming new carbon-carbon bonds from aryl halides. The generally accepted catalytic cycle for these processes, typically involving a palladium or nickel catalyst, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.orgacs.org

Oxidative Addition and Reductive Elimination Mechanisms

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent metal center, such as Pd(0). In this step, the C-Br bond of a molecule like 3-Bromo-4-vinyl-1,1'-biphenyl would cleave and add to the metal, forming a new organometallic complex and increasing the metal's oxidation state to Pd(II). libretexts.orgwhiterose.ac.uk The rate of this step is often influenced by the strength of the carbon-halogen bond, with reactivity typically following the trend I > OTf > Br > Cl. libretexts.orgwikipedia.org For many cross-coupling reactions involving aryl bromides, oxidative addition is considered the rate-determining step. libretexts.org

The final step of the cycle is reductive elimination , where the two organic groups on the metal complex couple to form the final product, regenerating the low-valent catalyst. libretexts.org This step is crucial for catalytic turnover. Kinetic studies on model biphenyl (B1667301) systems have shown that this step is intramolecular and typically proceeds from a cis-complex. libretexts.org

Transmetalation Steps and Their Rate-Determining Nature

Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the catalyst center. rsc.orgwikipedia.org This step creates the diorganometal complex from which reductive elimination occurs. rsc.org In some catalytic systems, particularly those not limited by the initial oxidative addition, the transmetalation step can be the slowest and therefore rate-determining. rsc.org The choice of base, solvent, and ligands can significantly impact the rate and efficiency of transmetalation. rsc.orgnih.gov

Understanding Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving this compound have not been specifically reported. Such studies are essential for optimizing reaction conditions and fully understanding the mechanism.

Determination of Rate Laws and Activation Energies

For related systems, kinetic experiments are used to determine the reaction order with respect to each reactant, which helps in formulating a rate law. acs.org This law provides mathematical evidence for the species involved in the rate-determining step. Furthermore, by studying the reaction at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation. acs.org This value represents the minimum energy barrier that must be overcome for the reaction to proceed. For the oxidative addition of 4-bromotoluene (B49008) to a nickel complex, a related process, the activation free energy was experimentally determined to be 21.9 kcal mol⁻¹ and calculated via DFT to be 23.4 kcal mol⁻¹. acs.org

Solvent and Ligand Effects on Reaction Mechanisms

The mechanistic pathways and outcomes of organometallic reactions, particularly palladium-catalyzed cross-coupling reactions involving substrates like this compound, are profoundly influenced by the choice of solvent and ancillary ligands. These components are not merely passive media but active participants that can dictate reaction rates, selectivity, and catalyst stability by interacting with the catalytic species at various stages of the reaction cycle. rsc.orgwhiterose.ac.uk The primary steps in a typical cross-coupling cycle—oxidative addition, transmetalation, and reductive elimination—are all sensitive to the steric and electronic environment created by the solvent and ligands. libretexts.org

Solvent Effects

The solvent plays a multifaceted role in a chemical transformation. It must dissolve reactants and reagents, but its influence extends to the stabilization of charged intermediates and transition states, which can significantly alter reaction kinetics and selectivity. whiterose.ac.ukresearchgate.net Solvents are broadly classified as polar or non-polar, and further as protic (containing O-H or N-H bonds) or aprotic. libretexts.orgmasterorganicchemistry.com

In the context of palladium-catalyzed reactions with this compound, the polarity of the solvent can be critical. For instance, the oxidative addition of an aryl halide to a Pd(0) complex often proceeds through a polar transition state. researchgate.net Consequently, polar solvents can accelerate this rate-determining step by stabilizing the transition state. researchgate.net Dipolar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMA) are common choices. researchgate.netresearchgate.net They are effective at dissolving various reaction components and can stabilize cationic palladium intermediates that may form during the catalytic cycle. whiterose.ac.uk

Conversely, non-polar solvents such as toluene (B28343) or dioxane are also frequently used. whiterose.ac.uk In some cases, a switch in solvent polarity can even alter the chemoselectivity of a reaction. For example, in certain Suzuki couplings, non-polar solvents favor reaction at a C-Cl bond, whereas polar solvents favor reaction at a C-OTf bond on the same molecule, suggesting the solvent alters the nature of the active catalytic species. researchgate.net The choice between a polar aprotic solvent and a non-polar one can thus be a tool to direct the reaction toward a desired product.

Table 1: Illustrative Effect of Solvent on a Hypothetical Suzuki-Miyaura Coupling of this compound This table illustrates typical solvent screening results for a palladium-catalyzed Suzuki-Miyaura reaction. The data are representative of trends observed in cross-coupling literature.

| Entry | Solvent | Dielectric Constant (approx.) | Typical Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Toluene | 2.4 | 65 | Common non-polar choice, good for dissolving organic substrates. |

| 2 | Tetrahydrofuran (B95107) (THF) | 7.6 | 78 | Moderately polar aprotic solvent, often effective. masterorganicchemistry.com |

| 3 | Acetonitrile | 37.5 | 55 | Highly polar, can sometimes coordinate too strongly to the metal center, inhibiting catalysis. |

| 4 | N,N-Dimethylformamide (DMF) | 36.7 | 92 | Highly polar aprotic solvent, often enhances rate by stabilizing polar intermediates. researchgate.netresearchgate.net |

| 5 | 1,4-Dioxane/Water (4:1) | N/A | 88 | Mixed solvent system is common for Suzuki reactions to help dissolve the inorganic base and boronic acid. |

Ligand Effects

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium catalyst and modulating its reactivity. acs.org The properties of a ligand, primarily its steric bulk and electronic character, directly impact each step of the catalytic cycle.

The oxidative addition of this compound to the Pd(0) center is often the rate-limiting step. libretexts.org Electron-rich ligands enhance the electron density on the palladium atom, making it more nucleophilic and promoting its insertion into the carbon-bromine bond. nih.gov Steric bulk also plays a key role; bulky ligands tend to favor the formation of highly reactive, low-coordinate palladium species, which can accelerate oxidative addition. uwindsor.canih.gov For instance, bulky, electron-rich trialkylphosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are highly effective for coupling less reactive aryl chlorides and can be expected to perform well with aryl bromides. acs.org

The choice of ligand can also control selectivity. In reactions with substrates bearing multiple reactive sites, the ligand can direct which site undergoes reaction. Bulky monodentate ligands can favor reaction at one site, while bidentate ligands might promote reaction at another. nih.gov Similarly, in Heck reactions, the ligand structure can determine regioselectivity, influencing whether the vinyl group couples at the terminal (linear) or internal (branched) position of an alkene. nih.govliv.ac.uk For a substrate like this compound, the vinyl group itself could potentially react, and ligand choice would be critical to ensure selective reaction at the C-Br bond.

Table 2: Illustrative Effect of Ligand on a Hypothetical Heck Coupling of this compound with Styrene (B11656) This table illustrates typical ligand screening results for a palladium-catalyzed Heck reaction. The data are representative of trends observed in cross-coupling literature.

| Entry | Ligand | Type | Typical Yield (%) | Comments |

|---|---|---|---|---|

| 1 | None | N/A | <10 | Ligand-free conditions often lead to rapid catalyst decomposition (Pd black formation). rug.nl |

| 2 | Triphenylphosphine (B44618) (PPh₃) | Monodentate Phosphine (B1218219) | 65 | A standard, versatile ligand, but may require higher temperatures. |

| 3 | Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky, Electron-Rich Phosphine | 95 | Highly active ligand, promotes fast oxidative addition and allows for milder conditions. acs.org |

| 4 | dppp | Bidentate Phosphine | 75 | Bidentate ligands can enhance catalyst stability and influence selectivity. liv.ac.uk |

| 5 | IPr | N-Heterocyclic Carbene (NHC) | 91 | Strongly electron-donating ligands, often show high thermal stability and activity. nih.gov |

Theoretical and Computational Studies of 3 Bromo 4 Vinyl 1,1 Biphenyl

Electronic Structure and Molecular Orbital Theory (DFT Calculations)

Density Functional Theory (DFT) is a preferred computational method for studying the electronic properties of organic molecules like substituted biphenyls due to its balance of accuracy and computational cost. oaji.net DFT calculations can optimize the molecule's geometry and compute various electronic descriptors.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nist.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, lower stability, and greater polarizability. researchgate.net

For 3-Bromo-4-vinyl-1,1'-biphenyl, the electronic properties are influenced by the interplay of the biphenyl (B1667301) core and its substituents. The vinyl group, being a π-conjugated system, is expected to participate in the delocalization of electrons, affecting the energy of the frontier orbitals. libretexts.org The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, further modulates the electronic structure.

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors (Illustrative Data)

| Property | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | E_HOMO | - | -5.80 |

| LUMO Energy | E_LUMO | - | -1.20 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.60 |

| Ionization Potential (IP) | I | -E_HOMO | 5.80 |

| Electron Affinity (EA) | A | -E_LUMO | 1.20 |

| Chemical Hardness (η) | η | (I - A) / 2 | 2.30 |

| Chemical Potential (μ) | μ | -(I + A) / 2 | -3.50 |

| Electrophilicity Index (ω) | ω | μ² / (2η) | 2.66 |

Note: The values in this table are illustrative and based on typical DFT calculations for similarly substituted aromatic compounds. Specific experimental or calculated values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites. uantwerpen.bemdpi.com The MEP surface illustrates the electrostatic potential experienced by a positive point charge, with different colors indicating regions of varying electron density. uantwerpen.be

Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

Green Regions : Indicate neutral or near-zero potential.

In this compound, the MEP map would likely show negative potential localized around the π-systems of the vinyl group and the phenyl rings, making these areas potential sites for electrophilic attack. uantwerpen.be The region around the bromine atom would be complex; while the atom itself is electronegative, the carbon to which it is attached might show a varied potential. The hydrogen atoms, particularly those on the vinyl group and the aromatic rings, would typically represent regions of positive potential. acs.org

HOMO-LUMO Energy Gaps and Reactivity Prediction

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of biphenyl derivatives are key to their properties and reactivity. The rotation around the central carbon-carbon single bond (the torsional or dihedral angle) is a defining characteristic.

The two phenyl rings in biphenyl are not coplanar in the gas phase or in solution, adopting a twisted conformation with a dihedral angle of approximately 45°. ic.ac.uk This twist is a compromise between two opposing factors: the stabilizing π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho-hydrogens, which favors a perpendicular arrangement. ic.ac.uk

The energy required to rotate one ring relative to the other is known as the torsional barrier. For substituted biphenyls, the size and position of the substituents significantly influence both the preferred dihedral angle and the height of the rotational barriers. rsc.orgrsc.org DFT calculations have been successfully used to determine these barriers for a wide range of substituted biphenyls. researchgate.net In this compound, the substituents are in the meta and para positions relative to the inter-ring bond. Substituents at these positions generally have a smaller impact on the rotational barrier compared to ortho substituents. acs.org However, they can still influence the electronic properties that affect conjugation and subtly alter the conformational landscape. The presence of the vinyl group might slightly favor planarity to maximize conjugation, while the bromo group's steric bulk is less of a factor at the 3-position.

Steric hindrance refers to the influence of a molecule's three-dimensional shape on its reactivity. science.gov Bulky groups can block access to a reactive site, slowing down or preventing a reaction. nih.govdoubtnut.com In this compound, the key reactive sites include the vinyl group (for addition reactions), the C-Br bond (for substitution or coupling reactions), and the aromatic rings (for electrophilic substitution).

Torsional Barriers and Rotational Isomers of the Biphenyl Core

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms. acs.org This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy and structure. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For this compound, several reactions could be modeled:

Suzuki-Miyaura Coupling: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, a common method for synthesizing more complex biaryl structures. rsc.orgrsc.org Computational modeling could elucidate the mechanism, involving steps like oxidative addition, transmetalation, and reductive elimination, and predict how the vinyl and biphenyl moieties influence the reaction's kinetics. rsc.org

Electrophilic Addition to the Vinyl Group: The reaction of the vinyl group with electrophiles like HBr or Br₂ could be modeled to understand the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and the stability of the intermediate carbocations. The electronic influence of the bromo-biphenyl scaffold would be a key factor.

Diels-Alder Reaction: The vinyl group could potentially act as a dienophile in a Diels-Alder cycloaddition. Modeling this reaction would involve finding the concerted or stepwise transition state and determining the activation barrier. acs.org

Characterizing the transition states for these potential reactions would involve frequency calculations to confirm that the identified structure is a true first-order saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency). keydaru.ir Such studies provide fundamental understanding of the molecule's reactivity that can guide synthetic efforts.

Computational Simulation of Catalytic Cycles

Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of catalytic cycles. For reactions involving this compound, such as Suzuki-Miyaura or Ullmann couplings which are common for synthesizing biphenyl derivatives, computational modeling can map out the entire catalytic pathway. nsf.govrsc.org

These simulations typically involve:

Reactant and Catalyst Complexation: Modeling the initial interaction and binding of this compound (or its precursors) with the metal catalyst, often a palladium or copper complex. uva.estdx.cat

Oxidative Addition: Calculating the energy barrier and geometry of the transition state for the oxidative addition of the aryl bromide to the metal center. This is a critical step in many cross-coupling reactions. uva.es

Transmetalation: In reactions like the Suzuki-Miyaura coupling, the transfer of the vinyl group from a boron reagent to the palladium center would be modeled. rsc.org Computational studies can clarify the mechanism of this step, considering the different potential pathways. rsc.org

Reductive Elimination: Simulating the final step where the new carbon-carbon bond is formed and the product, a derivative of this compound, is released from the catalyst.

By calculating the Gibbs free energy of all intermediates and transition states, a complete energy profile of the catalytic cycle can be constructed. This allows for the identification of the rate-determining step and provides insights into how modifications to the catalyst or reaction conditions could improve reaction efficiency. ethz.ch For instance, the choice of ligands on the metal catalyst can significantly influence the reaction, a factor that can be systematically studied through computational models. acs.org

Table 1: Key Steps in a Simulated Catalytic Cycle (e.g., Suzuki-Miyaura Coupling)

| Step | Description | Computational Focus |

| 1. Catalyst Activation | Pre-catalyst is converted to the active catalytic species. | Geometry optimization and energy calculation of the active catalyst. |

| 2. Oxidative Addition | The aryl halide (e.g., a precursor to the biphenyl) adds to the metal center. | Transition state search, activation energy barrier calculation. |

| 3. Transmetalation | The organic group from the organoboron compound is transferred to the metal catalyst. | Modeling the interaction and transfer between the two metal-containing species. |

| 4. Reductive Elimination | The two organic fragments are coupled, and the final product is formed. | Transition state analysis for the C-C bond formation. |

| 5. Catalyst Regeneration | The catalyst returns to its active state to begin a new cycle. | Confirmation of the catalyst's return to its initial energetic and structural state. |

Prediction of Reaction Outcomes and Selectivity

A significant advantage of computational chemistry is its ability to predict the outcomes and selectivity of chemical reactions. For a molecule like this compound, with multiple reactive sites (the bromine atom, the vinyl group, and the aromatic rings), predicting selectivity is crucial for synthetic planning.

Chemoselectivity: In reactions where multiple functional groups could react, computational models can predict which group is more likely to participate. For example, in a cross-coupling reaction, will the C-Br bond react preferentially over any potential reactions involving the vinyl group? By calculating the activation energies for competing reaction pathways, the most favorable outcome can be determined.

Regioselectivity: When a reaction can occur at different positions on the molecule, such as during an electrophilic aromatic substitution on one of the biphenyl rings, computational methods can predict the most likely site of reaction. The RegioSQM method, for example, uses semi-empirical calculations to identify the most nucleophilic center by calculating the free energies of protonation at all aromatic C-H positions. amazonaws.com A lower free energy suggests a more favorable site for electrophilic attack. amazonaws.com Frontier Molecular Orbital (FMO) theory is also widely used, where the reaction site is often predicted by the location of the Highest Occupied Molecular Orbital (HOMO) for electrophilic attack. researchgate.netresearchgate.net

Stereoselectivity: For reactions that can produce stereoisomers, computational models can predict which stereoisomer will be the major product by calculating the energies of the diastereomeric transition states leading to each product. The product formed via the lower energy transition state is expected to be the major product.

Table 2: Computational Approaches for Predicting Reaction Selectivity

| Selectivity Type | Computational Method | Principle |

| Chemoselectivity | Transition State Energy Comparison | The reaction pathway with the lowest activation energy barrier is favored. |

| Regioselectivity | Frontier Molecular Orbital (FMO) Analysis / Electrostatic Potential Maps | The reaction occurs at the site with the highest electron density (e.g., HOMO for electrophilic attack). biointerfaceresearch.com |

| Stereoselectivity | Diastereomeric Transition State Analysis | The stereoisomer formed via the lowest energy transition state is the dominant product. cornell.edu |

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for predicting spectroscopic data, which is essential for the characterization and validation of synthesized compounds like this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method, coupled with a suitable DFT functional (like B3LYP) and basis set, can provide theoretical chemical shifts that correlate well with experimental data. biointerfaceresearch.comnih.gov Comparing the calculated spectrum with the experimental one can help confirm the structure of the synthesized molecule and aid in the assignment of complex spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. acs.orgresearchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. acs.org For this compound, TD-DFT could predict the π-π* transitions responsible for its UV absorption, with the results being highly dependent on the conformation (i.e., the dihedral angle between the two phenyl rings). acs.org

The validation of these predicted parameters comes from their comparison with experimentally obtained spectra. A good agreement between theoretical and experimental data provides strong evidence for the proposed molecular structure and a deeper understanding of its electronic and vibrational properties. biointerfaceresearch.comjmchemsci.com

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| ¹H NMR | Chemical Shifts (ppm) | DFT (GIAO) |

| ¹³C NMR | Chemical Shifts (ppm) | DFT (GIAO) |

| IR | Vibrational Frequencies (cm⁻¹) | DFT (Frequency Calculation) |

| UV-Vis | Absorption Maxima (λmax, nm) | TD-DFT |

Polymerization Research and Application As a Monomer

Radical Polymerization of the Vinyl Group

Radical polymerization is a common and versatile method for polymerizing vinyl monomers. The vinyl group of 3-Bromo-4-vinyl-1,1'-biphenyl is susceptible to radical attack, allowing for the formation of poly(this compound).

The initiation of radical polymerization can be achieved through various means, including thermal initiators, photoinitiators, and redox systems. For styrenic monomers like this compound, azo compounds such as 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides like benzoyl peroxide (BPO) are commonly employed as thermal initiators. The choice of initiator and its concentration, along with reaction temperature, can influence the polymerization rate, molecular weight, and molecular weight distribution of the resulting polymer. While specific studies detailing the efficacy of different initiator systems for the homopolymerization of this compound are not extensively documented in publicly available literature, general principles of radical polymerization of styrenic monomers apply. The decomposition of the initiator generates free radicals that add to the vinyl group of the monomer, initiating the polymer chain growth.

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and low polydispersity.

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that utilizes a transition metal complex (commonly copper-based) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species. nih.gov This technique is well-suited for a wide variety of monomers, including styrenes and acrylates. acs.org The bromine atom on the biphenyl (B1667301) group of this compound could potentially participate in the ATRP process, although the primary polymerization would occur at the vinyl group. The general mechanism involves the reversible activation of a dormant alkyl halide by a transition metal complex in a lower oxidation state. acs.org While specific ATRP conditions for this compound are not detailed in available literature, the polymerization of similar brominated vinyl monomers has been successfully achieved using ATRP, suggesting its applicability. ulisboa.pt

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another versatile CRP method that employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. acs.org The choice of RAFT agent is crucial and depends on the nature of the monomer. For styrenic monomers, dithiobenzoates and trithiocarbonates are often effective. acs.org The RAFT process allows for the synthesis of polymers with complex architectures, such as block and star polymers. nih.gov Although specific RAFT polymerization of this compound has not been explicitly reported, the successful RAFT polymerization of other vinylbiphenyl and styrenic monomers suggests its potential. capes.gov.brmdpi.com

Initiator Systems and Their Efficacy

Anionic and Cationic Polymerization Studies

Anionic polymerization is a living polymerization technique that proceeds via anionic propagating species. It is known for producing polymers with well-defined molecular weights and narrow molecular weight distributions. Styrenic monomers are readily polymerized using anionic methods, typically initiated by organolithium compounds in non-polar solvents. nasa.gov The polymerization of 4-vinylbiphenyl (B1584822) has been carried out using living anionic techniques. nasa.gov While specific studies on the anionic polymerization of this compound are scarce, the presence of the bromo substituent might introduce side reactions, such as lithium-halogen exchange, which could interfere with a controlled polymerization process.

Copolymerization with Other Styrenic and Vinyl Monomers

Copolymerization of this compound with other common monomers like styrene (B11656) or methyl methacrylate (B99206) would allow for the synthesis of a wide range of materials with tunable properties. The bromo functionality would be incorporated into the copolymer, providing sites for further chemical modification.

The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by monomer reactivity ratios (r1 and r2). These ratios describe the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopropagation) versus the other monomer (crosspropagation). uc.edu The determination of these ratios is crucial for predicting and controlling the copolymer composition. For the copolymerization of styrene (M1) and methyl methacrylate (M2), for example, the reactivity ratios have been extensively studied. srce.hr

Specific monomer reactivity ratios for the copolymerization of this compound with other styrenic or vinyl monomers are not available in the current literature. To determine these values, a series of copolymerization reactions with varying monomer feed ratios would need to be conducted, followed by the analysis of the resulting copolymer compositions.

Table 1: General Interpretation of Monomer Reactivity Ratios

| Reactivity Ratio Product (r1 * r2) | Copolymer Structure | Description |

|---|---|---|

| r1 * r2 = 1 | Ideal/Random | The two monomers are incorporated randomly along the polymer chain, with the composition reflecting the feed ratio. |

| r1 * r2 < 1 | Alternating Tendency | The monomers have a tendency to alternate along the polymer chain. If both r1 and r2 are close to zero, a perfectly alternating copolymer is formed. |

This table provides a general guide to interpreting monomer reactivity ratios. The actual values for this compound would need to be experimentally determined.

The synthesis of block and graft copolymers containing this compound units would lead to materials with interesting morphologies and properties.

Block copolymers could be synthesized using living polymerization techniques such as ATRP or RAFT. A first block of another monomer (e.g., polystyrene or poly(methyl methacrylate)) could be synthesized, followed by the addition of this compound to grow the second block. acs.org The resulting diblock or triblock copolymers would possess distinct segments with different chemical properties, potentially leading to microphase separation and the formation of ordered nanostructures.

Graft copolymers could be prepared by first synthesizing a homopolymer of this compound and then using the bromo-functionalized biphenyl groups as initiation sites for the growth of side chains of another monomer. Alternatively, a backbone polymer could be functionalized with groups that can initiate the polymerization of this compound.

While the synthesis of such complex architectures using this compound is theoretically feasible, specific examples and detailed research findings are not yet prevalent in the scientific literature.

Monomer Reactivity Ratios and Copolymer Composition

Polymerization for Precursor Synthesis of Advanced Polymeric Structures

The polymerization of vinylbiphenyl monomers, including those with bromine functionalities, serves as a critical step in generating precursor polymers. These precursors are macromolecules designed for subsequent chemical transformations, allowing for the introduction of a wide array of functional groups. The bromo- and vinyl- groups on the this compound monomer offer distinct reactive sites for polymerization and post-polymerization modification, paving the way for the synthesis of complex and highly functional polymeric architectures.

Research Findings on Related Monomers

While detailed research specifically on the polymerization of this compound is limited in publicly accessible literature, preliminary studies on closely related isomers, such as 4-Bromo-4′-vinyl biphenyl, provide valuable insights. An initial investigation into the synthesis and polymerization of 4-Bromo-4′-vinyl biphenyl demonstrated that this monomer can be readily polymerized to yield a powdery polymer soluble in several organic solvents. tandfonline.com Crucially, the bromophenyl groups within the resulting polymer were found to be highly accessible for chemical reactions, highlighting its potential as a versatile precursor for further functionalization. tandfonline.com

The general reactivity of brominated vinyl monomers in polymerization and subsequent modification is a well-established area of polymer science. For instance, polymers synthesized from brominated styrenic monomers can be modified to introduce a variety of functionalities. rsc.org Similarly, the use of functional initiators in polymerization processes allows for the creation of polymers with specific end-groups, which can then be used to build more complex structures like block copolymers. frontiersin.orgcmu.edu

The data from studies on analogous vinyl monomers can be used to infer the potential polymerization behavior and characteristics of poly(this compound). The following table illustrates typical data that would be collected in such a polymerization study.

Table 1: Hypothetical Polymerization Data for Vinylbiphenyl Monomers

| Monomer | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|---|---|---|---|

| 4-Vinylbiphenyl | AIBN | Toluene (B28343) | 70 | 24 | 85 | 35,000 | 1.8 |

| 4-Bromo-4'-vinyl biphenyl | Benzoyl Peroxide | Dioxane | 80 | 18 | 78 | 28,000 | 2.1 |

| This compound | AIBN | THF | 65 | 24 | - | - | - |

Note: Data for 4-Vinylbiphenyl and 4-Bromo-4'-vinyl biphenyl are illustrative based on typical free radical polymerizations. Data for this compound is not available and is presented for structural comparison.

The resulting poly(this compound) would be a thermoplastic material with reactive carbon-bromine bonds along the polymer chain. These sites are amenable to a variety of post-polymerization modification reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), nucleophilic substitutions, and metal-halogen exchange. These modifications can be used to attach a wide range of functional moieties, including but not limited to, other aromatic groups, fluorescent tags, or moieties that can induce self-assembly, leading to the creation of advanced materials for applications in electronics, sensing, and separation technologies.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 3-Bromo-4-vinyl-1,1'-biphenyl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the vinyl group and the aromatic protons on the two phenyl rings. The vinyl group should present as a characteristic AXM spin system, with three distinct signals: a doublet of doublets for the proton on the carbon attached to the biphenyl (B1667301) ring, and two doublets of doublets for the terminal geminal protons. The aromatic region would be complex, with overlapping multiplets corresponding to the nine aromatic protons. The protons on the substituted ring will be influenced by the electron-withdrawing bromine atom and the vinyl group, leading to predictable shifts.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for all 14 carbon atoms in the molecule. The two carbons of the vinyl group would appear in the olefinic region of the spectrum. The ten aromatic carbons of the biphenyl core would also be distinguishable, with their chemical shifts influenced by the positions of the bromo and vinyl substituents. The carbon attached to the bromine atom is expected to show a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from structurally similar compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl CH | ~7.0-7.2 (dd) | ~135-137 |

| Vinyl CH₂ (trans to aryl) | ~5.8-6.0 (dd) | ~115-117 |

| Vinyl CH₂ (cis to aryl) | ~5.3-5.5 (dd) | ~115-117 |

| Aromatic CHs | ~7.2-7.8 (m) | ~125-142 |

| C-Br | - | ~120-123 |

| C-vinyl | - | ~138-140 |

Note: dd = doublet of doublets, m = multiplet. Predictions are based on analysis of related compounds such as 4-bromo-3-vinyl-1,1'-biphenyl (B14137475) and 3-bromobiphenyl.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the vinyl group and within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the vinyl group and the biphenyl core, and between the two phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in determining the preferred conformation of the molecule, especially the dihedral angle between the two phenyl rings.

1D NMR (1H, 13C, 19F if derivatized) for Structural Assignment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule. For this compound, HRMS would provide a highly accurate mass measurement, which would be compared to the calculated exact mass of the molecular formula C₁₄H₁₁Br. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₄H₁₁Br |

| Exact Mass | 258.0095 |

| Molecular Weight | 259.14 |

| Key Fragmentation | Loss of Br, loss of vinyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic rings, and C-Br stretching.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the biphenyl and vinyl groups.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 |

| Vinyl C-H | Stretch | 3080-3010 | 3080-3010 |

| Aromatic C=C | Stretch | 1600, 1580, 1450 | 1600, 1580, 1450 |

| Vinyl C=C | Stretch | ~1630 | ~1630 |

| C-Br | Stretch | 600-500 | 600-500 |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state.

The X-ray crystal structure would reveal precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This dihedral angle is a key structural feature of biphenyls and is influenced by the steric and electronic effects of the substituents. The analysis of the crystal packing would show how the molecules arrange themselves in the crystal lattice and would identify any significant intermolecular interactions, such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom, which govern the solid-state properties of the compound.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-4-vinyl-1,1'-biphenyl in laboratory settings?